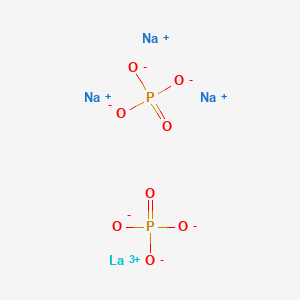

Lanthanum trisodium bis(phosphate)

Description

Properties

CAS No. |

55859-82-0 |

|---|---|

Molecular Formula |

LaNa3O8P2 |

Molecular Weight |

397.82 g/mol |

IUPAC Name |

trisodium;lanthanum(3+);diphosphate |

InChI |

InChI=1S/La.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6 |

InChI Key |

WDZLKGKZTQFEGF-UHFFFAOYSA-H |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[La+3] |

Origin of Product |

United States |

Crystallographic and Structural Elucidation of Na₃la Po₄ ₂

Determination of Crystal System and Space Group Symmetries

Initial X-ray diffraction studies on single crystals of Na₃La(PO₄)₂ revealed its complex structural nature. acs.org The compound is characterized by an orthorhombic crystal system, but with additional complexities that necessitate a higher-dimensional crystallographic approach for a complete description.

Orthorhombic System Characterization (Pbc2₁, Pca2₁(0β0)000)

The crystal structure of Na₃La(PO₄)₂ has been determined to belong to the orthorhombic system. rsc.org Specifically, different studies have identified the space group as Pbc2₁ or, more comprehensively, as the superspace group Pca2₁(0β0)000. acs.orgrsc.org This designation points towards a modulated crystal structure. The unit cell parameters for the four-dimensional orthorhombic space group Pca2₁(0β0)000 have been reported as a = 14.0830 Å, b = 5.3517 Å, and c = 18.7291 Å.

The structure of Na₃La(PO₄)₂ can be considered an ordered superstructure of β-K₂SO₄. bohrium.com This relationship highlights a common structural motif found in this class of compounds.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbc2₁ or Pca2₁(0β0)000 |

| a-axis (Å) | 14.0830 |

| b-axis (Å) | 5.3517 |

| c-axis (Å) | 18.7291 |

Detailed Analysis of Atomic Arrangement and Coordination Environments

Lanthanum Ion Coordination Polyhedra (e.g., Eight-Coordinated La³⁺)

In the crystal structure of Na₃La(PO₄)₂, the lanthanum ions (La³⁺) are eight-coordinated. This means each La³⁺ ion is surrounded by eight oxygen atoms, forming LaO₈ polyhedra. acs.org These LaO₈ polyhedra are isolated from one another within the crystal lattice, a structural feature that can influence the material's properties. rsc.org

| Ion | Coordination Number | Coordination Polyhedron |

|---|---|---|

| La³⁺ | 8 | LaO₈ |

| Na⁺ | 6 | NaO₆ |

| 7 | NaO₇ |

Configuration and Connectivity of Isolated Phosphate (B84403) Tetrahedra

The fundamental building blocks of the anionic framework in Na₃La(PO₄)₂ are the phosphate groups (PO₄³⁻), which exist as isolated tetrahedra. rsc.orgbohrium.com This means the PO₄ tetrahedra are not directly linked to each other by sharing oxygen atoms, which is a characteristic of orthophosphates. rsc.org The structure is therefore built upon a network of these distinct PO₄ tetrahedra, held together by the electrostatic interactions with the surrounding lanthanum and sodium cations. rsc.org

Examination of Structural Features in Doped Na₃La(PO₄)₂ Systems

The introduction of dopant ions into the Na₃La(PO₄)₂ host lattice induces notable changes in its structural parameters and can influence the local coordination environments. These modifications are key to tuning the material's properties for specific applications, such as phosphors for light-emitting diodes (LEDs).

Lattice Parameter Variations Induced by Lanthanide Substitution

The substitution of lanthanum (La³⁺) with other lanthanide ions (Ln³⁺) in the Na₃La(PO₄)₂ crystal structure systematically alters the lattice parameters. This variation is primarily governed by the differing ionic radii of the substituent lanthanides. As the ionic radius of the dopant Ln³⁺ ion changes, the unit cell dimensions of the host lattice adjust to accommodate the new ion.

Studies on erbium (Er³⁺) doped Na₃La(PO₄)₂ have shown that these compounds crystallize in the orthorhombic system with the space group Pca2₁. researchgate.net The evolution of the crystal lattice parameters is a direct function of the Er³⁺ concentration. researchgate.net Although specific quantitative data on the lattice parameter changes with progressive doping levels are not extensively detailed in all available literature, the general trend observed in lanthanide-doped materials is a contraction or expansion of the unit cell volume depending on whether the dopant ion is smaller or larger than the host La³⁺ ion.

For instance, in the broader family of Na₃Ln(PO₄)₂ compounds, where Ln can be various lanthanides, it is well-established that the crystal structure is sensitive to the size of the rare-earth cation. This principle allows for the fine-tuning of the crystal field environment around the luminescent centers, which in turn affects the emission and excitation spectra of the material.

The following interactive table provides a representative view of the crystallographic data for Na₃La(PO₄)₂ and its isostructural variants, highlighting the orthorhombic nature of these compounds.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) |

| Na₃La(PO₄)₂ | Orthorhombic | Pca2₁(0β0)000¹ | - | - | - | - |

| Na₃La(PO₄)₂:Er³⁺ | Orthorhombic | Pca2₁ | - | - | - | - |

| Na₃Tb(PO₄)₂ | Orthorhombic | Pbc2₁ | - | - | - | - |

| Na₃Eu(PO₄)₂ | Orthorhombic | Pbc2₁ | - | - | - | - |

¹ Incommensurately modulated structure with modulation wave vector q = 0.387b*. Data for lattice parameters a, b, and c for the parent compound are not consistently reported in a standard format due to the complexity of the modulated structure.

Site Occupancy and Doping Ion Localization

In the Na₃La(PO₄)₂ lattice, the doping lanthanide ions typically substitute the La³⁺ ions. This is due to their identical charge and similar ionic radii, which facilitates their incorporation into the host structure. The crystal structure of Na₃RE(PO₄)₂ (where RE = Tb, Eu) is composed of isolated PO₄ tetrahedra with an ordered arrangement of sodium and rare-earth atoms. rsc.org A key feature of this structure is that the REOₙ polyhedra are isolated from one another. rsc.org This isolation is advantageous for luminescent materials as it can reduce concentration quenching effects, allowing for higher doping concentrations before a decrease in emission intensity is observed.

The singular, sharp nature of the ⁵D₀ → ⁷F₀ transition in Eu³⁺-doped Na₃La(PO₄)₂ suggests that there is predominantly one coordination environment for the Eu³⁺ ions, indicating a specific and ordered substitution at the La³⁺ site. researchgate.net The preference for a particular crystallographic site can be influenced by factors such as the size of the available site and the coordination number. In some complex crystal structures with multiple possible substitution sites, dopant ions may exhibit a preferential occupancy, which can have a significant impact on the material's properties.

Investigations into Polymorphism and Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in the broader family of alkali rare-earth double phosphates. While direct and extensive studies on the polymorphism of Na₃La(PO₄)₂ are not widely reported, the behavior of analogous compounds suggests that it may also exhibit phase transitions under different temperature and pressure conditions.

For example, the related compound K₃Lu(PO₄)₂ is known to undergo two temperature-induced phase transitions. At room temperature, it crystallizes in a trigonal unit cell (space group P3̅). univr.it As the temperature is lowered, it transforms to a monoclinic phase (P2₁/m) at approximately 250 K, and a second transition to a different monoclinic structure with an increased coordination number for Lu³⁺ occurs at around 140 K. univr.it These transitions are associated with significant changes in the crystal lattice and the coordination environment of the rare-earth ion.

Similarly, studies on Na₃V₂(PO₄)₃, a NASICON-type material, have revealed structural phase transitions during electrochemical processes, highlighting the dynamic nature of the crystal lattice in response to external stimuli. nih.gov The investigation of phase formation in Na₃REE(PO₄)₂–Na₃REE(VO₄)₂ (REE = Gd, Y) systems also points to complex structural behavior as a function of composition and temperature. bohrium.com

Given these precedents in structurally related materials, it is plausible that Na₃La(PO₄)₂ may also exhibit polymorphism. Such phase transitions could be induced by temperature variations or high pressure and would likely involve changes in the space group and unit cell parameters. Further high-resolution structural studies as a function of temperature and pressure are warranted to fully explore the polymorphic landscape of Na₃La(PO₄)₂.

Advanced Research Directions and Materials Science Applications

Development of Luminescent Materials for Optoelectronic Applications

The optical properties of Na₃La(PO₄)₂ make it an excellent candidate for the development of phosphors, which are essential components in modern lighting and display technologies. Its ability to host various rare-earth ions allows for the precise tuning of its luminescent output, opening doors for next-generation optoelectronic devices.

The crystal structure of lanthanum trisodium (B8492382) bis(phosphate) is particularly well-suited to serve as a host matrix for luminescent dopants. The compound crystallizes in an orthorhombic system where the polyhedra containing the rare-earth element (lanthanum) are isolated from one another. rsc.orgrsc.org This structural feature is highly advantageous because it minimizes concentration quenching, a phenomenon where the luminescence intensity decreases at high concentrations of the activator ions. This allows for a higher critical concentration of dopants like Terbium (Tb³⁺) or Europium (Eu³⁺) to be incorporated into the lattice before their emissive efficiency is compromised. rsc.orgrsc.org

When doped with different rare-earth ions, the Na₃La(PO₄)₂ host enables the generation of various colors.

Europium (Eu³⁺) doping: Results in a reddish-orange emission. rsc.orgrsc.org

Terbium (Tb³⁺) doping: Produces a blue-greenish emission, with a primary peak at 546 nm. rsc.orgrsc.org

Dysprosium (Dy³⁺) doping: Has also been studied to evaluate the host's potential. nih.gov

This ability to produce different colors by simply changing the dopant ion demonstrates the versatility of Na₃La(PO₄)₂ as a host material for creating phosphors with tunable emission properties. mdpi.com

| Dopant Ion | Resulting Emission Color | Primary Emission Peak |

|---|---|---|

| Europium (Eu³⁺) | Reddish-Orange | N/A |

| Terbium (Tb³⁺) | Blue-Greenish | 546 nm |

| Dysprosium (Dy³⁺) | Yellow | 572 nm |

Phosphors based on Na₃La(PO₄)₂ are particularly promising for use with near-ultraviolet (NUV) LEDs. Research has shown that phosphors such as Na₃La(PO₄)₂:Tb³⁺,Eu³⁺ exhibit strong, broad absorption bands in the NUV region of the electromagnetic spectrum. rsc.orgrsc.org This characteristic is crucial for efficient down-conversion, where the high-energy NUV light from the LED chip is absorbed by the phosphor and then re-emitted as lower-energy visible light.

For instance, Tb³⁺-doped Na₃La(PO₄)₂ can be effectively excited by NUV radiation at 378 nm to produce a strong green emission, making it a potential green phosphor for NUV-based white LEDs. rsc.org Similarly, Eu³⁺-doped variants show strong excitation bands in the NUV range, leading to their characteristic red-orange light output. rsc.orgrsc.org The high thermal and chemical stability associated with phosphate-based hosts further enhances their suitability for the demanding operational environment of high-power LEDs. physchemres.org

By co-doping the Na₃La(PO₄)₂ host with two different rare-earth ions, it is possible to create dual-emitting phosphors with precisely controlled colors. A notable example is the co-doping with Tb³⁺ (which acts as a "sensitizer" or donor) and Eu³⁺ (the "activator" or acceptor). rsc.orgrsc.org In this system, the Tb³⁺ ion absorbs NUV light and then, instead of emitting all its energy as green light, it transfers a portion of it to the Eu³⁺ ion. rsc.org The Eu³⁺ ion then emits this energy as red light.

Catalytic Applications in Phosphate (B84403) Ester Degradation

The chemical properties of the lanthanum ion also position Na₃La(PO₄)₂ as a potential catalyst. While research specifically on Na₃La(PO₄)₂ for catalysis is emerging, the well-documented catalytic activity of other lanthanum compounds in the degradation of phosphate esters provides a strong basis for its potential in this area. researchgate.netmpg.de Phosphate esters are highly stable organic compounds found in various industrial products and pollutants, and their degradation is of significant environmental interest. cdc.gov

Lanthanum-based materials like lanthanum hydroxide (B78521) have been shown to catalytically hydrolyze model phosphate ester compounds, accelerating the reaction by 20–70 times compared to self-hydrolysis under environmentally relevant conditions. mpg.de The proposed mechanism involves several key steps. First, an initial surface adsorption occurs through a Lewis acid–base reaction between the active lanthanum sites on the material's surface and the phosphate groups of the ester. mpg.de This is followed by the cleavage of the ester bond (P-O-C). mpg.de

Kinetic studies on related lanthanide-catalyzed systems reveal a dramatic acceleration of hydrolysis. For example, lanthanide ions can accelerate the hydrolysis of benzoyl methyl phosphate by a factor of approximately 100,000 compared to the uncatalyzed reaction. nih.gov Detailed kinetic analyses indicate the formation of a 1:1 complex between the lanthanide ion and the substrate, which then rapidly reacts with a nucleophile like a hydroxide ion. nih.gov In studies involving cerium(IV)-substituted polyoxometalates, a bell-shaped dependence of the reaction rate on pD (the equivalent of pH in deuterium (B1214612) oxide) was observed, with a calculated catalytic rate constant (k_c) of 19.41 × 10⁻⁵ s⁻¹. nih.govacs.org

The catalytic efficacy of lanthanum is fundamentally linked to its coordination chemistry. The La³⁺ ion is a hard Lewis acid, giving it a strong affinity for hard oxygen donor atoms, such as those in phosphate groups. umn.edunih.gov This strong interaction is the first step in bringing the substrate to the catalytic center.

The mechanism is believed to involve the coordination of the lanthanum ion to the phosphate ester. In some cases, a bidentate coordination is proposed, where the lanthanum ion binds to both a phosphate oxygen and a carbonyl oxygen of the substrate. nih.gov This coordination polarizes the phosphorus atom, making it more susceptible to nucleophilic attack, and lowers the energy of the tetrahedral transition state, thereby accelerating the reaction. nih.gov The high coordination numbers typical for lanthanides are advantageous, allowing them to bind to the substrate while also having open coordination sites to bind water molecules, which can then act as the nucleophile (as a coordinated hydroxide ion) to complete the hydrolysis. nih.govumn.edu The large ionic radius of La³⁺ is also a key factor, influencing the geometry and stability of the catalytic complexes it forms. nih.govbohrium.com

Potential in Solid-State Ionics and Electrolyte Development (General Phosphate Context)

Phosphate-based materials are a significant area of research for the development of solid-state electrolytes, particularly for sodium-ion batteries (SIBs) and lithium-ion batteries (LIBs). Their framework structures can offer pathways for ion migration, a fundamental requirement for an electrolyte. The NASICON (Na Super Ionic Conductor) structure, with the general formula AM(PO₄)₃, is a prominent example of a phosphate-based solid electrolyte. These materials are noted for their high ionic conductivity and stability. mdpi.comneicorporation.com

The primary advantages of phosphate-based solid electrolytes include:

High Ionic Conductivity: Certain compositions exhibit conductivities in the range of 10⁻⁴ to 10⁻³ S/cm at room temperature. mdpi.com

Good Thermal Stability: They can withstand higher temperatures than liquid electrolytes, which improves battery safety. acs.org

Wide Electrochemical Window: This allows for their use with high-voltage cathode materials. acs.org

However, challenges remain, such as high interfacial resistance between the solid electrolyte and the electrodes, and the difficulty in manufacturing dense, defect-free ceramic membranes. mdpi.comacs.org The synthesis method has a significant impact on the final properties of the material, with techniques like solid-state reaction, sol-gel, and co-precipitation being commonly employed. mdpi.com

Nanomaterial Engineering and Functionalization

Synthesis of Controlled Architectures (0D, 1D, 2D Nanocrystals)

The ability to control the size and shape of lanthanum phosphate nanocrystals is crucial for tailoring their properties for specific applications. Researchers have developed various synthetic methods to produce controlled architectures, including zero-dimensional (0D) nanoparticles, one-dimensional (1D) nanorods and nanowires, and two-dimensional (2D) nanoplates. researchgate.netresearchgate.net

A common approach is the hydrothermal or solvothermal method, where precursors are heated in a sealed vessel. researchgate.net By adjusting parameters such as the solvent composition (e.g., water-ethanol mixtures), the type of capping ligands (e.g., oleic acid), and the reaction temperature, it is possible to direct the growth of the nanocrystals into specific morphologies. researchgate.netresearchgate.net For example, the use of oleic acid in a mixed solvent system has been shown to produce 0D spherelike, 1D rodlike, and 2D polygon-like lanthanum phosphate nanocrystals. researchgate.net

Another technique that has been successfully employed is ultrasonication. This method can produce highly uniform nanorods and nanoparticles without the need for complexing agents or surfactants, offering a simpler and faster synthesis route. nih.govcapes.gov.br The pH of the reaction medium has been identified as a key factor in controlling the morphology in this process. nih.govcapes.gov.br

The table below summarizes some of the reported synthesis methods and the resulting nanocrystal architectures.

| Synthesis Method | Precursors/Reagents | Controlled Architectures | Reference |

| Hydrothermal | Lanthanide nitrate, NaH₂PO₄, Oleic acid, NaOH, Water/Ethanol | 0D (spherelike), 1D (rodlike), 2D (polygonlike) | researchgate.net |

| Solvothermal (LAER) | Rare earth salts, H₃PO₄, Oleic acid, Oleylamine | 0D (polyhedra), 1D (rods and wires) | researchgate.net |

| Ultrasonication | Lanthanide chlorides, H₃PO₄, Water | 1D (nanorods), 0D (nanoparticles) | nih.govcapes.gov.br |

| Microwave | Lanthanide chlorides, H₃PO₄, Water/Ethanol | 1D (nanorods) | scispace.com |

Surface Modification and Hydrophobicity for Dispersion

For many applications, particularly in composites and coatings, it is essential to be able to disperse lanthanum phosphate nanocrystals in various solvents. As-synthesized nanocrystals, especially those prepared in aqueous media, are often hydrophilic. To achieve good dispersion in non-polar organic solvents, their surface needs to be modified to become hydrophobic.

A widely used method for achieving hydrophobicity is to cap the nanocrystals with long-chain organic molecules, such as oleic acid. researchgate.net These molecules have a polar head group that binds to the surface of the nanocrystal and a long, non-polar hydrocarbon tail that extends into the solvent, preventing aggregation and promoting dispersion. researchgate.net The presence of these organic ligands on the surface of the nanocrystals can be confirmed by techniques like infrared (IR) and Raman spectroscopy. researchgate.net

However, for some applications, a hydrophilic surface is desired for dispersion in aqueous solutions. In such cases, surface modification can be performed to introduce charged or polar functional groups. For instance, positively charged polymers can be adsorbed onto the negatively charged surface of lanthanum phosphate nanorods to create stable aqueous dispersions. nih.gov This electrostatic stabilization is an effective way to prevent agglomeration in water. nih.gov

The choice of surface modification strategy depends on the intended application and the desired solvent system. The ability to tailor the surface chemistry of lanthanum phosphate nanocrystals significantly enhances their processability and integration into various materials systems.

Applications in Advanced Ceramics (General Phosphate Context)

Phosphate-based materials are utilized in a wide range of advanced ceramic applications due to their unique properties. phosphatesfacts.org They can act as bonding agents, provide fluxing properties, and contribute to the specific optical and biocompatible characteristics of the final ceramic product. phosphatesfacts.org

In the realm of refractory ceramics, which are materials designed to withstand high temperatures, acidic orthophosphates and monoammonium phosphate are used to create chemical bonds that provide strength at low temperatures and transform into stable ceramic bonds at high temperatures. phosphatesfacts.org These phosphate-bonded refractories exhibit excellent resistance to molten metals and slags. phosphatesfacts.org

Calcium phosphates, such as hydroxyapatite (B223615) and tricalcium phosphate, are extensively used in the field of bioceramics. qut.edu.aumaastrichtuniversity.nl Their chemical similarity to the mineral component of bone makes them highly biocompatible and suitable for applications like bone grafts, defect fillers, and coatings for medical implants. qut.edu.aumaastrichtuniversity.nlmdpi.com The porosity of these ceramics can be controlled to facilitate tissue ingrowth and drug delivery. qut.edu.au

Furthermore, phosphates are employed in the formulation of specialty glasses and ceramic glazes, where they influence properties like the melting point and optical characteristics. phosphatesfacts.org The addition of phosphates can also improve the thermo-physical and thermo-mechanical properties of clay-based ceramics, making them suitable for applications such as thermal energy storage. researchgate.net

While the specific use of "Lanthanum trisodium bis(phosphate)" in these applications is not widely documented, the broader family of phosphate ceramics demonstrates a versatile range of functionalities that are critical to various advanced technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for lanthanum trisodium bis(phosphate), and how do reaction conditions influence crystallinity and purity?

- Methodological Answer : Synthesis typically involves co-precipitation of lanthanum salts with sodium phosphate under controlled pH (8–10) and temperature (60–80°C). For reproducible results, use stoichiometric ratios of La³⁺, Na⁺, and PO₄³⁻ precursors, and monitor reaction kinetics via in-situ pH titration. Post-synthesis, annealing at 400–600°C improves crystallinity, as confirmed by X-ray diffraction (XRD) .

- Data Consideration : Variations in lanthanum substitution levels (e.g., in nickel/cobalt phosphate analogs) alter particle size and surface area, necessitating BET analysis for validation .

Q. How can researchers characterize the structural and compositional properties of lanthanum trisodium bis(phosphate)?

- Methodological Answer : Combine XRD for phase identification, FTIR for phosphate bonding analysis (ν(P-O) ~950–1100 cm⁻¹), and SEM-EDS for elemental mapping. Thermogravimetric analysis (TGA) quantifies hydrated water loss, while inductively coupled plasma optical emission spectrometry (ICP-OES) ensures stoichiometric accuracy .

Q. What are the key safety and handling protocols for lanthanum trisodium bis(phosphate) in laboratory settings?

- Methodological Answer : Refer to MSDS guidelines for phosphate salts: use PPE (gloves, goggles), avoid inhalation of fine powders, and store in airtight containers away from acids. Waste disposal must comply with local regulations for heavy-metal-containing compounds .

Advanced Research Questions

Q. How does lanthanum substitution in phosphate matrices enhance acid/base resistance, and what mechanistic insights explain this behavior?

- Methodological Answer : Lanthanum’s high electronegativity stabilizes phosphate frameworks by forming La-O-P bonds, reducing leaching in acidic/basic environments (pH 2–12). Test stability via immersion experiments (e.g., 24-hour exposure to 1M HCl/NaOH) followed by ICP analysis of dissolved La³⁺ and PO₄³⁻ .

- Data Contradiction : While lanthanum improves stability, excessive substitution (>10 wt%) may induce structural defects, lowering mechanical integrity. Balance substitution levels with XRD/Raman spectroscopy to optimize trade-offs .

Q. What experimental designs resolve contradictions in reported efficacy of lanthanum-based phosphate binders compared to alternatives like sevelamer?

- Methodological Answer : Conduct dose-controlled in vitro binding assays (e.g., simulate gastrointestinal pH gradients) with standardized phosphate solutions. Use Langmuir isotherm models to compare binding capacities (mg PO₄³⁻/g binder) and account for patient adherence factors (e.g., tablet count vs. powder formulations) .

- Critical Analysis : Prior studies showing comparable efficacy often neglect inter-indestinal variability. Incorporate dynamic flow systems (e.g., dialysis membranes) to mimic physiological conditions .

Q. How can researchers model the kinetic behavior of phosphate ion adsorption by lanthanum trisodium bis(phosphate) in aqueous systems?

- Methodological Answer : Apply pseudo-second-order kinetics to adsorption time-series data. Use Arrhenius plots to determine activation energy (Eₐ) and differentiate between chemisorption and physisorption. Validate with in-situ ATR-FTIR to track real-time PO₄³⁻ binding .

Q. What strategies mitigate whitening effects in lanthanum-substituted phosphate materials while retaining functional properties?

- Methodological Answer : Dope with transition metals (e.g., Fe³⁺ or Mn²⁺) during synthesis to introduce color centers. Use UV-Vis spectroscopy to correlate dopant concentration with chromaticity coordinates (CIE Lab*) and ensure minimal impact on phosphate binding efficiency .

Methodological Guidance for Experimental Design

Q. How to design a robust study evaluating lanthanum trisodium bis(phosphate)’s environmental impact as a phosphate scavenger?

- Framework : Follow PICO (Population: contaminated water; Intervention: La-based binder; Comparison: commercial adsorbents; Outcome: phosphate removal efficiency). Use column chromatography to simulate field conditions and assess long-term leaching risks via accelerated aging tests .

Q. What statistical approaches are recommended for analyzing variability in phosphate-binding capacity across batch syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.